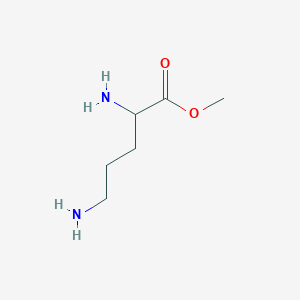

Methyl 2,5-diaminopentanoate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 2,5-diaminopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXAVQPASFYJDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 2,5 Diaminopentanoate

Esterification Strategies and Optimization from Precursors

The direct esterification of 2,5-diaminopentanoic acid (ornithine) presents challenges due to the presence of two amine functional groups, which can interfere with the reaction. Therefore, the synthesis typically starts from its more stable and commercially available hydrochloride salt.

Synthesis from 2,5-Diaminopentanoic Acid Hydrochloride (Ornithine Hydrochloride)

A common procedure involves suspending L-ornithine monohydrochloride in methanol (B129727) and then introducing a strong acid catalyst. The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. Upon completion, the excess methanol and the acid catalyst are removed, and the product, methyl 2,5-diaminopentanoate, is usually obtained as its dihydrochloride (B599025) salt.

Investigations into Esterifying Agents and Reaction Conditions

Various esterifying agents and reaction conditions have been investigated to optimize the synthesis of amino acid methyl esters, including this compound.

Esterifying Agents:

Methanol with Acid Catalysts: This is the most direct and widely used method. The choice of acid catalyst can influence the reaction rate and yield. Common catalysts include:

Hydrogen Chloride (HCl): Gaseous HCl can be bubbled through the methanolic solution, or a solution of HCl in methanol can be used. This is a very effective method for Fischer esterification.

Thionyl Chloride (SOCl₂): Adding thionyl chloride to methanol in situ generates HCl and sulfur dioxide. This method is highly efficient as it removes water from the reaction mixture, driving the equilibrium towards the ester product. The reaction is typically performed at low temperatures initially and then refluxed. chemimpex.com

Acetyl Chloride: Similar to thionyl chloride, acetyl chloride reacts with methanol to generate HCl in situ, promoting the esterification. This offers a convenient alternative to using gaseous HCl. google.com

Trimethylchlorosilane (TMSCl): A mixture of TMSCl and methanol has been shown to be an efficient system for the esterification of various amino acids, providing good to excellent yields under mild, room temperature conditions. nih.gov

Sulfuric Acid (H₂SO₄) and p-Toluenesulfonic Acid (p-TsOH): These are also effective non-volatile acid catalysts for Fischer esterification. nih.gov

Reaction Conditions:

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired methyl ester. Key parameters include:

Temperature: Most Fischer esterification reactions are carried out at the reflux temperature of the alcohol to increase the reaction rate.

Reaction Time: The time required for the reaction to reach completion varies depending on the substrate and the catalyst used. It is typically monitored by techniques like thin-layer chromatography (TLC).

Concentration of Reactants: Using a large excess of the alcohol (methanol) can shift the equilibrium towards the formation of the ester, thereby increasing the yield. nih.gov

| Esterifying Agent/Catalyst | Typical Conditions | Advantages |

| Methanol / Gaseous HCl | Reflux | High efficiency |

| Methanol / Thionyl Chloride | 0°C to Reflux | In situ generation of HCl, removes water |

| Methanol / Acetyl Chloride | 10-15°C to Reflux | Convenient in situ HCl generation |

| Methanol / TMSCl | Room Temperature | Mild conditions, good yields |

| Methanol / H₂SO₄ or p-TsOH | Reflux | Effective, non-volatile catalysts |

Methodologies for Improved Yield and Purity

Several strategies can be employed to enhance the yield and purity of this compound.

Driving the Equilibrium: As the Fischer esterification is a reversible reaction, removing one of the products (water or the ester) as it is formed will drive the reaction to completion. The use of reagents like thionyl chloride, which react with water, is an effective way to achieve this. Using a large excess of methanol is another common and practical approach.

Purification Techniques: After the reaction, the product is typically isolated as its hydrochloride salt. Purification can be achieved through:

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as methanol/ether, to remove impurities.

Chromatography: For higher purity, column chromatography can be employed.

Work-up Procedure: A proper work-up is essential to isolate the product in good yield. This usually involves removing the excess solvent and catalyst under reduced pressure. The resulting crude product is then subjected to purification. For instance, after esterification using thionyl chloride in methanol, the reaction mixture is often concentrated, and the product is precipitated by the addition of an anti-solvent like diethyl ether.

Enantioselective Synthesis Approaches

This compound possesses a chiral center at the α-carbon, and therefore exists as two enantiomers: (R)- and (S)-methyl 2,5-diaminopentanoate. For many applications, particularly in pharmaceuticals and peptide synthesis, obtaining the enantiomerically pure form is crucial.

Chiral Resolution Techniques for (R)- and (S)-Methyl 2,5-Diaminopentanoate

Chiral resolution is a common method for separating a racemic mixture into its individual enantiomers. This is typically achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated.

Diastereomeric Salt Formation: Since this compound has basic amine groups, it can form salts with chiral acids. Commonly used chiral resolving agents for amines include:

Tartaric Acid and its Derivatives: (R,R)- or (S,S)-tartaric acid, as well as its more lipophilic derivatives like dibenzoyl- or di-p-toluoyltartaric acid, are frequently used. The diastereomeric salts formed between the racemic this compound and the chiral tartaric acid derivative will have different solubilities, allowing for their separation by fractional crystallization. Once the diastereomers are separated, the pure enantiomer of the methyl ester can be recovered by treatment with a base to neutralize the resolving agent.

Other Chiral Acids: Other chiral acids such as mandelic acid or camphorsulfonic acid can also be employed.

The general process for chiral resolution via diastereomeric salt formation involves:

Reacting the racemic this compound with an enantiomerically pure chiral acid in a suitable solvent.

Separating the resulting diastereomeric salts by fractional crystallization.

Regenerating the enantiomerically pure this compound from the separated diastereomeric salt by treatment with a base.

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts and can be used for the kinetic resolution of racemic mixtures. In a kinetic resolution, one enantiomer of the racemate reacts much faster than the other in the presence of an enzyme. For racemic this compound, a lipase (B570770) could potentially be used to selectively hydrolyze one enantiomer of the ester back to the carboxylic acid, leaving the other enantiomer of the ester unreacted. For instance, trypsin has been shown to resolve DL-Cα-methyl-arginine methyl ester, although with some technical difficulties in the workup. nih.gov This suggests that enzymatic methods could be a viable, though potentially challenging, route for the resolution of ornithine methyl ester. nih.govnih.gov

| Resolution Technique | Principle | Common Reagents/Enzymes |

| Diastereomeric Salt Formation | Formation of separable diastereomers | Tartaric acid derivatives, Mandelic acid |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Lipases, Proteases (e.g., Trypsin) |

Application of Asymmetric Catalysis in Related Methyl Ester Synthesis

Asymmetric catalysis offers a more direct and atom-economical approach to obtaining enantiomerically pure compounds compared to chiral resolution. While specific examples for the direct asymmetric synthesis of this compound are not abundant in readily available literature, several powerful asymmetric catalytic methods have been developed for the synthesis of α-amino acid esters, which could potentially be adapted.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for creating chiral centers. For the synthesis of this compound, a precursor such as a dehydroamino acid ester could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands). This would introduce the chirality at the α-carbon with high enantioselectivity.

Asymmetric Transamination: Biocatalytic asymmetric transamination using transaminases is a green and efficient method for the synthesis of chiral amines and amino acids. An appropriate α-keto ester precursor to this compound could be converted to the desired α-amino ester with high enantiomeric excess using a chiral amine source and a transaminase enzyme. Imine reductase-catalyzed reductive amination of α-ketoesters has also emerged as a highly efficient biocatalytic strategy for synthesizing N-substituted amino esters. nih.gov

Other Asymmetric Methods: Other modern asymmetric synthesis methods, such as the electrophilic functionalization of chiral enolates derived from glycine (B1666218) imines or the nucleophilic addition to α-iminoesters, have been successfully employed for the synthesis of various α,α-disubstituted α-amino acids and could potentially be adapted for the synthesis of the target molecule. acs.org

The development of efficient and scalable asymmetric catalytic methods for the direct synthesis of enantiomerically pure this compound remains an active area of research, driven by the increasing demand for chiral building blocks in the pharmaceutical and chemical industries.

Protecting Group Chemistry in this compound Pathways

The synthesis of complex molecules like this compound, an ester of the non-proteinogenic amino acid ornithine, necessitates a sophisticated approach to control the reactivity of its multiple functional groups. With two amino groups (at the α- and δ-positions) and a carboxyl group, selective modification requires the strategic use of protecting groups. This strategy, known as orthogonal protection, allows for the deprotection of one functional group under specific conditions while others remain intact, ensuring that reactions proceed at the desired location. nih.govpeptide.com The choice of protecting groups for the α-amino, δ-amino, and carboxyl functions is critical to the success of the synthesis. nih.gov

Amine Protecting Group Strategies (e.g., Fmoc, Boc)

The presence of two primary amine groups in this compound presents a significant synthetic challenge: differentiating the α-amino group from the δ-amino group (the side-chain amine). To achieve selective modification, chemists employ protecting groups that can be installed and removed under different, or "orthogonal," conditions. peptide.com The most common strategies involve the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. peptide.comresearchgate.net

The differential protection allows for the selective elongation of a peptide chain from either the α- or δ-amino position. For instance, if the α-amino group is protected with Fmoc and the δ-amino group with Boc, the Fmoc group can be selectively removed with a mild base like piperidine (B6355638), leaving the Boc group and the methyl ester intact. This allows for coupling reactions to occur exclusively at the α-amino position. Conversely, if the Boc group needs to be removed, treatment with a strong acid like trifluoroacetic acid (TFA) will cleave the Boc group while leaving the Fmoc group in place. nih.govresearchgate.net

A practical application of this strategy is demonstrated in the synthesis of N²-tert-butoxycarbonyl-N⁵-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid. mdpi.comresearchgate.net In this synthesis, commercially available N²-Boc-L-ornithine (which has a free δ-amino group) is reacted with N-Fmoc-2-aminoacetaldehyde. mdpi.com This reaction, a reductive amination using sodium cyanoborohydride, selectively modifies the unprotected δ-primary amine, attaching an Fmoc-protected aminoethyl group to it. mdpi.comresearchgate.net The result is an ornithine derivative where the two amino groups are orthogonally protected: the α-amino group with Boc and the newly introduced side-chain amine with Fmoc, ready for further distinct synthetic steps. mdpi.com

Table 1: Comparison of Common Amine Protecting Groups

| Protecting Group | Structure | Abbreviation | Introduction Reagent (Typical) | Cleavage Conditions | Stability |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | Stable to mild base, hydrogenation | |

| 9-fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl | Mild Base (e.g., 20% Piperidine in DMF) | Stable to mild acid, hydrogenation |

Role of the Methyl Ester as a Carboxyl Protecting Group

In the synthesis of this compound, the methyl ester functional group serves a dual purpose. Primarily, it acts as a robust protecting group for the carboxylic acid. ug.edu.pl This protection is essential to prevent the carboxyl group from participating in unwanted side reactions, particularly during the coupling steps where the amino groups are the intended nucleophiles. researchgate.net Without protection, the free carboxylate could interfere with reactions, reduce the solubility of reactants, and potentially lead to racemization at the α-carbon. researchgate.net

Methyl esters are a common choice for carboxyl protection due to their stability under a wide range of reaction conditions, including those used for the installation and removal of both Boc and Fmoc protecting groups. ug.edu.pl They are stable to the acidic conditions required for Boc deprotection and the basic conditions for Fmoc removal, making them fully compatible with these orthogonal strategies.

The synthesis of amino acid methyl esters can be achieved efficiently. A common and mild method involves reacting the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.gov This procedure generates the methyl ester hydrochloride salt in good to excellent yields and is compatible with a wide variety of amino acids. nih.gov

While the methyl ester is a stable protecting group, it can be removed when desired, typically at the final stage of a synthesis. The most common method for deprotection is saponification, which involves hydrolysis with a mild base, such as aqueous sodium hydroxide (B78521) or lithium hydroxide. ug.edu.pl

Table 2: Summary of Protecting Group Roles in a Hypothetical Synthesis

| Functional Group | Protecting Group | Purpose | Orthogonal Partner(s) |

| α-Amine | Fmoc | Allows for selective peptide bond formation at the α-position. | Boc, Methyl Ester |

| δ-Amine | Boc | Prevents side reactions at the side-chain amine; allows for selective modification. | Fmoc, Methyl Ester |

| Carboxyl | Methyl Ester | Prevents unwanted reactions of the carboxylic acid; enhances solubility. | Fmoc, Boc |

Chemical Reactivity and Derivatization Pathways of Methyl 2,5 Diaminopentanoate

Nucleophilic and Electrophilic Transformations at Amine Centers

The presence of two primary amine groups, one at the α-carbon and another at the terminal δ-carbon, makes Methyl 2,5-diaminopentanoate highly nucleophilic. These amine centers are the primary sites for reactions such as acylation and alkylation, leading to the formation of more complex molecular architectures. The relative reactivity of the two amino groups can often be controlled by adjusting reaction conditions, such as pH, solvent, and the nature of the electrophile. Generally, the terminal δ-amino group is more basic and less sterically hindered than the α-amino group, often favoring its reaction under certain conditions.

Acylation of the amine groups in this compound with reagents like acyl chlorides, anhydrides, or activated esters yields the corresponding amides. This reaction is fundamental in peptide synthesis and for introducing various functional moieties. Selective acylation at one of the two amine groups is a key challenge. Preferential acylation of the terminal δ-amino group can be achieved at a pH above 10 in an aqueous-organic medium using succinimidyl esters as the acylating agent. google.com This selectivity arises from the difference in basicity (pKa) between the α-amino and δ-amino groups. Under strongly acidic conditions (e.g., using methanesulfonic acid), amine groups are protonated and become non-nucleophilic, which can allow for selective reactions at other parts of the molecule if present. nih.gov

Common acylating agents and their applications are summarized below:

| Acylating Agent | Product Type | Typical Conditions | Selectivity |

| Acyl Chlorides | Mono- or Di-acylated Amides | Aprotic solvent, non-nucleophilic base (e.g., triethylamine) | Low selectivity without protecting groups |

| Acid Anhydrides | Mono- or Di-acylated Amides | Often used with a base like pyridine or DMAP | Can favor δ-amino acylation |

| Activated Esters (e.g., NHS esters) | Mono-acylated Amides | pH > 10 for selective δ-amino acylation | High selectivity for terminal amino group google.com |

| Isocyanates | Urea Derivatives | Aprotic solvent | Generally reacts with the most nucleophilic amine |

The amine centers of this compound can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. This process introduces alkyl substituents, leading to the synthesis of secondary, tertiary, and even quaternary ammonium salts. wikipedia.org Over-alkylation is a common issue, often resulting in a mixture of products. However, catalytic methods using reagents like alcohols in the presence of a ruthenium(II) catalyst have been developed for efficient and selective mono-N-alkylation of diamines. acs.orgnih.gov

The alkylation of ornithine esters, which share the same carbon skeleton, has been extensively studied. For instance, α-difluoromethylornithine has been synthesized from L-ornithine methyl ester hydrochloride through the alkylation of an isocyano intermediate with chlorodifluoromethane. oup.com The use of protecting groups is a common strategy to achieve regioselective alkylation at either the α- or δ-position. google.commonash.edu

| Alkylation Method | Reagent(s) | Product Type | Key Features |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Mixture of secondary, tertiary, quaternary amines | Prone to over-alkylation wikipedia.org |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amines | Controlled, stepwise alkylation is possible |

| Catalytic Alkylation | Alcohol, Ru(II) or Ir(III) catalyst | Mono- or di-alkylated amines | "Borrowing hydrogen" mechanism, high selectivity nih.govresearchgate.net |

| Michael Addition | α,β-Unsaturated Carbonyl | N-substituted β-amino ester | Forms a new C-N bond via conjugate addition |

Reactions Involving the Methyl Ester Moiety

The methyl ester group is an important site for transformations, allowing for the modification of the carboxyl end of the molecule. The primary reactions involving this moiety are transesterification to form different esters and hydrolysis to yield the parent carboxylic acid.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this allows the methyl group to be exchanged for other alkyl or aryl groups (e.g., ethyl, benzyl, tert-butyl). The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol. To drive the reaction to completion, the new alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification : Involves the formation of a highly nucleophilic alkoxide from the new alcohol, which then attacks the ester carbonyl. This method is often faster but can be complicated by saponification if water is present. wikipedia.orgmasterorganicchemistry.com

Enzymes, particularly lipases, can also be used to catalyze transesterification under mild conditions. wikipedia.org

| Catalyst Type | Reagents | Conditions | Mechanism |

| Acid | H₂SO₄, HCl, TsOH; excess R'OH | Heat | Protonation of carbonyl, nucleophilic attack by R'OH masterorganicchemistry.com |

| Base | NaOR', K₂CO₃; R'OH | Anhydrous | Formation of nucleophilic alkoxide (R'O⁻) masterorganicchemistry.com |

| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | R'OH, room temperature | Enhances nucleophilicity of the alcohol organic-chemistry.org |

Hydrolysis, or saponification, of the methyl ester group converts this compound back to its parent amino acid, 2,5-diaminopentanoic acid (ornithine). This reaction is most commonly achieved under basic conditions using an aqueous solution of a strong base like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). chemicalforums.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Care must be taken during basic hydrolysis of amino acid esters to avoid racemization at the α-carbon, especially if the reaction is heated. chemicalforums.com Using milder bases like LiOH at room temperature can often minimize this risk. chemicalforums.comresearchgate.net

| Reagent | Solvent | Conditions | Product |

| LiOH | THF/H₂O | Room Temperature | 2,5-diaminopentanoic acid (after acidification) |

| NaOH or KOH | H₂O/Methanol | Room Temperature or Reflux | 2,5-diaminopentanoic acid (after acidification) researchgate.net |

| Aqueous HCl | H₂O | Heat/Reflux | 2,5-diaminopentanoic acid hydrochloride |

Intramolecular Cyclization Reactions and Heterocycle Formation

The structure of this compound, with nucleophilic amine groups and an electrophilic ester group positioned in a 1,5-relationship, makes it an ideal precursor for intramolecular cyclization to form six-membered heterocycles. The most common cyclization is the formation of a δ-lactam (a six-membered cyclic amide).

This intramolecular amidation typically occurs upon heating, sometimes with a mild acid or base catalyst. The δ-amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then eliminates methanol to yield 3-amino-2-piperidone. This type of cyclization is a key step in the synthesis of various piperidine-based structures, which are prevalent in many natural products and pharmaceuticals. nih.govdtic.mil

Furthermore, derivatized forms of this compound can lead to other heterocyclic systems. For example, the reaction of two molecules of an amino acid ester can lead to the formation of a 2,5-diketopiperazine, a six-membered ring containing two amide bonds. researchgate.net By first modifying the amine or ester groups and then inducing cyclization, a wide variety of nitrogen-containing heterocycles can be accessed, highlighting the compound's utility as a versatile synthetic intermediate. organic-chemistry.orgnih.gov

| Reaction Type | Conditions | Heterocyclic Product |

| Intramolecular Amidation | Heat, mild acid/base | 3-Amino-2-piperidone (a δ-lactam) |

| Intermolecular Dimerization/Cyclization | Heat, controlled conditions | Substituted 2,5-Diketopiperazine |

| Pictet-Spengler Reaction (after derivatization) | Aldehyde, Acid | Tetrahydro-β-carboline derivatives |

| Radical-Mediated Cyclization (after derivatization) | Radical initiator | Substituted Piperidines nih.gov |

Synthesis of Chiral 3-Aminopiperidine Derivatives from this compound

A notable application of this compound is in the stereoselective synthesis of chiral 3-aminopiperidine derivatives. These derivatives are valuable intermediates in the preparation of pharmacologically active compounds, including inhibitors of dipeptidyl peptidase IV (DPP-IV), which are used in the management of type 2 diabetes.

The synthesis of (R)-3-aminopiperidine dihydrochloride (B599025) from (R)-methyl-2,5-diaminopentanoate dihydrochloride is a well-documented pathway. This multi-step process involves an initial intramolecular cyclization to form a piperidin-2-one intermediate, followed by reduction.

The process commences with the treatment of (R)-methyl-2,5-diaminopentanoate dihydrochloride with a base, such as sodium methoxide (B1231860) in methanol. This reaction facilitates an intramolecular cyclization to yield (R)-3-aminopiperidin-2-one. Subsequently, the lactam is converted to its hydrochloride salt. The final step involves the reduction of the (R)-3-aminopiperidin-2-one hydrochloride, typically using a powerful reducing agent like lithium aluminum hydride, to afford (R)-3-aminopiperidine, which is then isolated as its dihydrochloride salt.

The synthesis of the starting material, (R)-methyl-2,5-diaminopentanoate dihydrochloride, can be achieved through the esterification of (R)-2,5-diaminopentanoic acid hydrochloride. This is typically accomplished by reacting the amino acid with methanol in the presence of acetyl chloride.

Below is a table summarizing the key reaction steps and conditions for the synthesis of (R)-3-aminopiperidine dihydrochloride from (R)-2,5-diaminopentanoic acid hydrochloride.

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Esterification | (R)-2,5-diaminopentanoic acid hydrochloride | Acetyl chloride (1.5-2.5 equivalents) in methanol, 0-15°C then heated to 45-65°C. | (R)-methyl-2,5-diaminopentanoate dihydrochloride |

| 2. Cyclization | (R)-methyl-2,5-diaminopentanoate dihydrochloride | Sodium methoxide (approx. 2.6 equivalents) in methanol, -10°C to -5°C. | (R)-3-aminopiperidin-2-one |

| 3. Salt Formation | (R)-3-aminopiperidin-2-one | Acetyl chloride (1.0-1.5 equivalents) in methyl tert-butyl ether and methanol, 5-15°C. | (R)-3-aminopiperidin-2-one hydrochloride |

| 4. Reduction | (R)-3-aminopiperidin-2-one hydrochloride | Lithium aluminum hydride. | (R)-3-aminopiperidine dihydrochloride |

Exploration of Other Nitrogen-Containing Cyclic Structures

The structural framework of this compound, which is a derivative of a 1,4-diamine, theoretically allows for its use as a precursor in the synthesis of other nitrogen-containing cyclic structures beyond piperidines. The presence of two nucleophilic nitrogen atoms at the 2- and 5-positions opens up possibilities for cyclization reactions with various electrophiles to form different ring systems.

For instance, the reaction of 1,3-diamines with suitable carbonyl compounds, imino ethers, or nitriles is a common strategy for the synthesis of 1,4,5,6-tetrahydropyrimidines. Given that this compound possesses a 1,4-diamine backbone, it is conceivable that it could undergo analogous reactions. For example, condensation with an appropriate one-carbon electrophile could potentially lead to the formation of a tetrahydropyrimidine ring.

Furthermore, the synthesis of seven-membered rings, such as 1,4-diazepanes, often involves the reaction of 1,2-diamines with suitable precursors. While this compound is a 1,4-diamine, its derivatization could potentially lead to intermediates suitable for the formation of larger heterocyclic rings.

Another potential derivatization pathway for α-amino acid esters involves their dimerization to form substituted pyrazines. This typically proceeds through the formation of α-amino aldehyde or ketone intermediates. Although this would require modification of the parent molecule, it highlights a potential route to another class of nitrogen-containing heterocycles.

While these synthetic pathways are plausible based on the known reactivity of diamines and amino esters, specific examples of the cyclization of this compound into tetrahydropyrimidines, diazepanes, or pyrazines are not extensively documented in readily available scientific literature. The preferential formation of the thermodynamically stable six-membered piperidine (B6355638) ring through intramolecular cyclization appears to be the most favored and well-established derivatization pathway. Further research could explore the reaction conditions necessary to favor the formation of other heterocyclic systems from this versatile starting material.

Applications of Methyl 2,5 Diaminopentanoate As a Key Building Block

Construction of Complex Amino Acid and Peptide Mimetic Scaffolds

The unique structural features of methyl 2,5-diaminopentanoate make it an ideal starting material for the synthesis of non-natural amino acids and peptide-like structures. These peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.govfrontiersin.org

Peptidomimetics are compounds that mimic the essential elements of a natural peptide, allowing them to interact with biological targets and elicit a specific physiological response. nih.gov The synthesis of peptidomimetics often involves the modification of the peptide backbone to introduce conformational constraints or to replace labile amide bonds. researchgate.net this compound, with its two amino groups, provides a scaffold that can be elaborated into various peptide-like structures. The α-amino group can participate in standard peptide bond formation, while the δ-amino group in the side chain is available for further modification, such as alkylation or acylation, to create diverse oligomeric structures. This dual functionality allows for the creation of branched or cyclic peptidomimetics with unique three-dimensional arrangements.

The synthesis of novel amino acids with multiple amino functionalities is of significant interest for the development of new bioactive molecules. Diaminopentanoic acid derivatives, such as this compound, can serve as precursors for the synthesis of triamino acid building blocks. A common strategy involves the selective protection of the α-amino and carboxyl groups, followed by the modification of the δ-amino group. For instance, reductive amination of the side-chain amino group with an appropriate aminoaldehyde can introduce a third amino functionality. This approach allows for the synthesis of triamino acids with varying distances between the amino groups and with different lipophilic characteristics, depending on the nature of the aldehyde used. These novel triamino acids can then be incorporated into peptides to modulate their charge, polarity, and binding properties.

Table 1: Synthetic Strategy for Triamino Acid Building Blocks

| Step | Reaction | Reagents and Conditions | Outcome |

| 1 | Protection of α-amino and carboxyl groups | Standard protecting group chemistry (e.g., Boc, Fmoc, methyl ester) | Selective protection to allow for side-chain modification |

| 2 | Reductive Amination of δ-amino group | Aminoaldehyde, reducing agent (e.g., NaBH₃CN) | Introduction of a third protected amino group |

| 3 | Deprotection | Appropriate deprotection conditions based on the protecting groups used | Novel triamino acid building block |

N-alkylation, particularly N-methylation, of peptide backbones is a widely used strategy to enhance the pharmacological properties of peptides. nih.govnih.gov N-alkylated peptides often exhibit increased resistance to proteolytic degradation, improved membrane permeability, and altered conformational preferences. nsf.govmdpi.com this compound provides two primary amino groups that can be subjected to N-alkylation. The synthesis of N-alkylated peptides can be challenging due to the reduced nucleophilicity of the secondary amine and the potential for steric hindrance during peptide coupling. nih.govuiw.edu However, various methods have been developed to overcome these challenges, including the use of specialized coupling reagents and synthetic routes. nih.gov The incorporation of N-alkylated 2,5-diaminopentanoate residues into a peptide sequence can significantly influence its structure and biological activity.

Role in Chiral Molecule Synthesis Beyond Peptidomimetics

The utility of this compound extends beyond the realm of peptidomimetics. Its chiral nature and versatile functional groups make it a valuable precursor for the synthesis of other complex, biologically active molecules, including enzyme inhibitors and analogues of important therapeutic agents.

Dipeptidyl peptidase IV (DPP-4) is a serine protease that plays a crucial role in glucose metabolism, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes. mdpi.comoatext.comresearchgate.net Many DPP-4 inhibitors feature a primary or secondary amine that interacts with the active site of the enzyme. While a direct synthesis of DPP-4 inhibitors from this compound is not prominently described in the provided search results, the structural motifs present in this building block are relevant to the design of such inhibitors. The diamino functionality could be incorporated into various heterocyclic scaffolds that are common in DPP-4 inhibitors. rjsocmed.comnih.gov The synthesis of these inhibitors often involves the coupling of a chiral amine-containing fragment with a heterocyclic core. The development of novel DPP-4 inhibitors is an active area of research, and versatile building blocks like this compound could potentially be utilized in the exploration of new chemical space for this important drug target. nih.gov

Methotrexate is a widely used anticancer and antirheumatic drug that functions as an inhibitor of dihydrofolate reductase. The synthesis of methotrexate analogues with modified properties is an ongoing area of research. One approach involves replacing the glutamic acid moiety of methotrexate with other amino acid derivatives. Derivatives of 2,5-diaminopentanoic acid have been successfully used as building blocks for the synthesis of methotrexate analogues. In these syntheses, the diaminopentanoic acid derivative is coupled to a pteroic acid analogue to furnish the final methotrexate analogue. These modifications can impact the transport of the drug into cells and its interaction with the target enzyme, potentially leading to improved therapeutic profiles.

Table 2: Investigated Methotrexate Analogues Derived from Diaminoalkanoic Acids

| Analogue Feature | Rationale for Modification | Potential Outcome |

| Replacement of Glutamic Acid | To investigate the role of the γ-carboxyl group in transport and binding | Altered cellular uptake and enzyme inhibition |

| Modification of the Side-Chain Amino Group | To introduce different functional groups (e.g., ureido, nitrosourea) | New pharmacological activities or altered toxicity profiles |

Contribution to the Synthesis of Other Enantiopure Compounds

The inherent chirality of this compound makes it an attractive starting material in the synthesis of other enantiopure compounds. As a derivative of lysine, it belongs to the "chiral pool," a collection of readily available and inexpensive chiral molecules from natural sources. The strategic use of such building blocks is a cornerstone of modern asymmetric synthesis, allowing for the efficient construction of molecules with specific stereochemistry.

While direct and extensive examples of the use of this compound in the synthesis of other enantiopure compounds are not widely documented in publicly available literature, its structural motifs are found in various complex natural products and pharmaceuticals. Its diamino functionality allows for the construction of heterocyclic systems, such as piperidines and other nitrogen-containing rings, which are common scaffolds in alkaloids and other bioactive molecules.

The general strategy involves utilizing the existing stereocenter at the α-carbon to induce stereoselectivity in subsequent reactions. The amino groups can be selectively protected and functionalized to build upon the molecular framework, leading to the formation of new stereocenters with controlled configurations. For instance, the diamino functionality can be exploited in cyclization reactions to form enantiopure heterocyclic compounds.

Table 1: Potential Enantiopure Scaffolds Derivable from this compound

| Scaffold Class | Potential Synthetic Route | Key Features of Precursor |

| Chiral Piperidines | Intramolecular cyclization after functionalization of the amino groups | Pre-existing stereocenter, two nucleophilic nitrogen atoms |

| Chiral Lactams | Cyclization involving the ester and one of the amino groups | Amine and ester functionalities in the same molecule |

| Acyclic Diamines with Multiple Stereocenters | Stereoselective additions to the carbon backbone | Control of stereochemistry through substrate-directed reactions |

The synthesis of these and other enantiopure compounds from this compound would typically involve a series of protection, functionalization, and cyclization or chain-extension steps, where the original stereocenter directs the stereochemical outcome of the newly formed chiral centers.

Emerging Contributions to Material Science and Catalysis Research

The unique structural features of this compound also position it as a promising candidate for applications in material science and catalysis. Its ability to be derivatized and to coordinate with metal ions opens up avenues for the development of novel functional materials and catalytic systems.

The presence of two primary amine groups and a methyl ester group in this compound allows for its derivatization into a variety of monomers suitable for polymerization. This makes it a potential building block for the synthesis of novel chiral polymers, such as polyamides and coordination polymers.

Polyamides: The reaction of the diamino functionality of this compound with dicarboxylic acids or their derivatives can lead to the formation of chiral polyamides. These polymers would possess stereoregular structures, which could impart unique properties such as chirality-induced self-assembly, specific recognition capabilities, and interesting optical properties. The synthesis of polyamides from diamines and dicarboxylic acids is a well-established process, often carried out through melt or solution polycondensation.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino groups of this compound can act as ligands, coordinating to metal ions to form coordination polymers or MOFs. The chirality of the ligand can be transferred to the resulting supramolecular structure, leading to the formation of chiral MOFs. These materials are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. The synthesis of coordination polymers typically involves the reaction of a metal salt with the organic ligand in a suitable solvent system.

Table 2: Potential Novel Materials Derived from this compound

| Material Type | Synthetic Approach | Potential Properties and Applications |

| Chiral Polyamides | Polycondensation with dicarboxylic acids | Chirality-induced self-assembly, enantioselective recognition |

| Chiral Coordination Polymers/MOFs | Coordination with metal ions | Enantioselective separation, asymmetric catalysis, chiral sensing |

The ability of the amino groups in this compound to coordinate with transition metals makes it a potential chiral ligand for asymmetric catalysis. Chiral ligands are crucial components of catalysts that can promote chemical reactions to produce one enantiomer of a chiral product in excess over the other.

When complexed with a suitable metal center, this compound or its derivatives could form a chiral catalytic species. The stereochemical environment created by the chiral ligand around the metal center can influence the approach of the reactants, leading to an enantioselective transformation.

Table 3: Potential Catalytic Applications of this compound-Metal Complexes

| Type of Asymmetric Reaction | Role of the Ligand | Potential Metal Partners |

| Asymmetric Hydrogenation | Creates a chiral environment for the reduction of prochiral olefins or ketones | Rhodium, Ruthenium, Iridium |

| Asymmetric C-C Bond Formation | Controls the stereoselectivity of aldol, Michael, or allylic alkylation reactions | Palladium, Copper, Zinc |

| Asymmetric Oxidation | Directs the stereochemical outcome of epoxidation or dihydroxylation reactions | Manganese, Osmium |

The development of new catalytic systems based on this compound would involve the synthesis of the ligand-metal complex and subsequent screening of its catalytic activity and enantioselectivity in various asymmetric transformations. While specific examples are still emerging in the scientific literature, the fundamental principles of coordination chemistry and asymmetric catalysis strongly suggest the potential of this chiral building block in these advanced applications.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Environment Determination

Proton NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of Methyl 2,5-diaminopentanoate, a predicted ¹H NMR spectrum would exhibit several distinct signals. The chemical shift of each proton is influenced by the electronegativity of nearby atoms and functional groups.

Predicted ¹H NMR Data for this compound

| Labeled Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on C2 | 3.2 - 3.5 | Triplet (t) | 1H |

| H on C3 | 1.5 - 1.7 | Multiplet (m) | 2H |

| H on C4 | 1.4 - 1.6 | Multiplet (m) | 2H |

| H on C5 | 2.6 - 2.8 | Triplet (t) | 2H |

| H in NH₂ at C2 | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

| H in NH₂ at C5 | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

| H in OCH₃ | 3.6 - 3.8 | Singlet (s) | 3H |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

The proton at C2 is expected to be a triplet due to coupling with the two adjacent protons at C3. The protons at C5 are also anticipated to appear as a triplet, coupling with the C4 protons. The methyl protons of the ester group will likely be a singlet as they have no adjacent protons. The protons of the two amine groups are expected to be broad singlets and may exchange with deuterium in solvents like D₂O.

Carbon-¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound

| Labeled Carbon | Predicted Chemical Shift (ppm) |

| C1 (C=O) | 170 - 175 |

| C2 | 50 - 55 |

| C3 | 25 - 30 |

| C4 | 30 - 35 |

| C5 | 40 - 45 |

| OCH₃ | 50 - 55 |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

The carbonyl carbon (C1) of the ester is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The carbon of the methyl ester (OCH₃) and the carbon bearing the alpha-amino group (C2) are also expected to be relatively downfield. The methylene carbons (C3, C4, and C5) will appear in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the pentanoate backbone structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at 3.2-3.5 ppm would correlate with the carbon signal at 50-55 ppm, confirming their C2-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, the methyl protons of the ester group (OCH₃) would show a correlation to the carbonyl carbon (C1), confirming the methyl ester functionality.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Identification

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of this compound (C₆H₁₄N₂O₂). The exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 147.1133 |

| [M+Na]⁺ | 169.0953 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected.

Predicted MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 147.11 | 130.09 | NH₃ |

| 147.11 | 116.07 | CH₃OH |

| 147.11 | 88.05 | C₂H₅NO₂ |

| 147.11 | 74.06 | C₃H₇N₂O |

Common fragmentation pathways would likely include the loss of ammonia (NH₃) from either of the amino groups, the loss of methanol (B129727) (CH₃OH) from the ester group, and cleavage of the carbon-carbon bonds in the pentanoate chain. These fragmentation patterns would help to confirm the presence and location of the amino and methyl ester functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a molecule, making them invaluable for the structural elucidation of compounds like this compound. While IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide a comprehensive vibrational profile of the molecule.

The key functional groups in this compound that can be characterized using these techniques are the primary amine groups (-NH2), the methyl ester group (-COOCH3), and the aliphatic carbon-hydrogen bonds (C-H).

A theoretical analysis of the vibrational frequencies for this compound, based on established group frequency ranges, allows for the prediction of its IR and Raman spectra. The primary amine groups are expected to exhibit characteristic N-H stretching vibrations. Typically, primary amines show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. Additionally, N-H bending vibrations (scissoring) are anticipated to appear in the 1650-1580 cm⁻¹ range.

The methyl ester functional group possesses a strong and distinct carbonyl (C=O) stretching vibration, which is typically observed in the 1750-1735 cm⁻¹ region of the IR spectrum. docbrown.info This band is often one of the most intense absorptions in the spectrum. Furthermore, the C-O stretching vibrations of the ester group will produce strong bands in the 1300-1000 cm⁻¹ region.

The aliphatic backbone of the molecule will give rise to C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. C-H bending vibrations for the methylene (-CH2-) and methyl (-CH3) groups are expected in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

The region below 1500 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that are unique to the molecule as a whole. docbrown.info This region is particularly useful for confirming the identity of a compound by comparing its spectrum to that of a known standard.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric) | 3500-3400 | Medium | Weak |

| N-H Stretch (symmetric) | 3400-3300 | Medium | Weak | |

| N-H Bend (scissoring) | 1650-1580 | Medium-Strong | Weak | |

| Methyl Ester (-COOCH₃) | C=O Stretch | 1750-1735 | Strong | Medium |

| C-O Stretch | 1300-1150 | Strong | Medium | |

| Aliphatic C-H | C-H Stretch | 2950-2850 | Medium-Strong | Strong |

| C-H Bend | 1470-1370 | Medium | Medium |

Chromatographic Techniques for Purity Assessment and Isomeric Analysis

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. For a chiral molecule like this compound, chromatographic techniques are crucial for assessing its purity and determining the relative amounts of its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate components of a mixture. It is widely employed for the purity assessment of pharmaceutical and chemical compounds. In the analysis of this compound, a reversed-phase HPLC method would likely be developed.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For a polar compound like this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, with a suitable buffer to control the pH, would be appropriate. The buffer is important to ensure the consistent ionization state of the amine groups.

The purity of a sample of this compound can be determined by analyzing the resulting chromatogram. The main peak corresponds to the target compound, and any additional peaks would indicate the presence of impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity. Method validation according to established guidelines would be necessary to ensure the accuracy, precision, and reliability of the results. nih.govpensoft.net

Table 2: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the second carbon, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. gcms.cz This technique is essential for determining the enantiomeric excess (ee) of a chiral compound, which is a measure of its enantiomeric purity. nih.govbohrium.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). nih.gov These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for a wide range of chiral separations. nih.gov

For the analysis of this compound, a normal-phase chiral HPLC method might be employed. In this approach, a nonpolar mobile phase, such as a mixture of hexane and isopropanol, is used with a polar chiral stationary phase. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. The determination of enantiomeric excess is a critical step in asymmetric synthesis, where the goal is to produce one enantiomer in preference to the other. rsc.org

Table 3: Exemplary Chiral HPLC Method Parameters for Enantiomeric Excess Determination of this compound

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP rsc.org |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) rsc.org |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

Lack of Specific Research Data Precludes Article Generation

A thorough review of scientific literature reveals a significant gap in dedicated theoretical and computational research specifically focused on this compound. While computational chemistry is a robust field, detailed studies required to populate the requested article outline for this particular compound are not publicly available.

Extensive searches for Density Functional Theory (DFT) calculations, molecular geometry optimizations, HOMO-LUMO analyses, conformational studies, and computational reaction mechanisms pertaining directly to this compound did not yield specific data such as optimized bond lengths, electronic properties, or energy landscapes.

The available computational research in related areas includes:

Interactions of Methylated Lysine: Some studies use DFT to investigate the cation-π interactions between methylated lysine residues (a related structure) and aromatic amino acid cages within proteins. elsevierpure.com These focus on the binding energetics within a larger biological complex rather than the intrinsic properties of the isolated this compound molecule.

Reaction Mechanisms of Lysine Derivatives: Literature exists proposing reaction mechanisms involving lysine methyl ester, for instance, its reaction with methylglyoxal. mdpi.com However, these are often based on experimental results and propose pathways without the detailed computational validation of transition states and activation energies that the requested outline specifies. mdpi.com Other computational studies have explored the fragmentation pathways of protonated lysine under mass spectrometry conditions, which are not broadly applicable to general chemical reactivity. researchgate.net

Studies of Analogous Molecules: Detailed computational analyses have been published for other, simpler amino acid esters like Glycine (B1666218) Methyl Ester Hydrochloride. researchgate.net These studies provide a template of the desired analysis—including DFT geometry optimization, vibrational frequencies, and HOMO-LUMO analysis—but the data is not transferable to this compound. researchgate.net Similarly, computational methods for determining the conformational landscape have been detailed for other molecules, providing a methodological framework but no specific data for the target compound. nih.gov

Theoretical and Computational Investigations of Methyl 2,5 Diaminopentanoate

Computational Studies of Reaction Mechanisms and Pathways

Elucidation of Synthesis Pathways and Transition States

The synthesis of Methyl 2,5-diaminopentanoate typically involves the esterification of 2,5-diaminopentanoic acid (ornithine). A documented method for the synthesis of the (R)-enantiomer involves the reaction of (R)-2,5-diaminopentanoic acid hydrochloride with acetyl chloride in methanol (B129727). google.com This process is heated to facilitate the formation of (R)-methyl 2,5-diaminopentanoate dihydrochloride (B599025). google.com

Computational chemistry can play a crucial role in understanding the intricacies of this synthesis. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to model the reaction pathway at an atomic level. These calculations can determine the geometries of reactants, intermediates, products, and, most importantly, the transition states that connect them.

Key areas of computational investigation for the synthesis of this compound would include:

Reaction Mechanism: Detailing the step-by-step process of esterification. This would involve modeling the protonation of the carboxylic acid, the nucleophilic attack by methanol, and the subsequent elimination of water.

Transition State Analysis: Identifying the highest energy point along the reaction coordinate for each step. The energy of the transition state determines the activation energy and, consequently, the reaction rate. Vibrational frequency calculations are used to confirm that a calculated structure is a true transition state, characterized by a single imaginary frequency.

Solvent Effects: Investigating the role of the solvent, in this case, methanol, on the reaction mechanism and energetics. The solvent can stabilize charged intermediates and transition states, significantly influencing the reaction pathway.

Catalyst Role: Elucidating the role of acetyl chloride, which in this synthesis, likely generates HCl in situ, acting as an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

A hypothetical reaction coordinate diagram, based on computational analysis, would illustrate the energy changes throughout the synthesis, providing a quantitative understanding of the reaction's feasibility.

| Stage of Synthesis | Computational Focus | Expected Insights |

| Reactants | Geometry optimization and energy calculation of 2,5-diaminopentanoic acid and methanol. | Stable conformations and ground state energies. |

| Acid Catalysis | Modeling the protonation of the carboxylic acid by HCl. | Identification of the most likely protonation site and the energy change upon protonation. |

| Nucleophilic Attack | Simulating the attack of methanol on the protonated carbonyl carbon. | Determination of the transition state structure and the activation energy for this key step. |

| Intermediate Formation | Characterization of the tetrahedral intermediate. | Understanding the stability and geometry of the reaction intermediate. |

| Proton Transfer | Modeling the transfer of a proton from the incoming methanol moiety to one of the hydroxyl groups. | Elucidation of the intramolecular or solvent-assisted proton transfer mechanism. |

| Water Elimination | Simulating the departure of a water molecule to form the ester. | Calculation of the energy barrier for the elimination step. |

| Product | Geometry optimization and energy calculation of this compound. | Stable conformation and overall reaction energy. |

Investigation of Derivatization Reaction Mechanisms

This compound possesses two primary reactive sites for derivatization: the α-amino group and the δ-amino group. The ester group can also undergo reactions such as hydrolysis or amidation. Computational studies are invaluable for predicting the reactivity and selectivity of these functional groups and for understanding the mechanisms of various derivatization reactions.

For instance, the acylation of the amino groups is a common derivatization. A study on the derivatization of similar amino acids like citrulline and homocitrulline demonstrated that the order of reaction steps (esterification and acylation) is critical. mdpi.com When esterification with 2 M HCl in methanol was performed first, followed by acylation with pentafluoropropionic anhydride (PFPA) in ethyl acetate (EA), the carbamide groups of citrulline and homocitrulline were found to be unstable, leading to their conversion to ornithine and lysine, respectively. mdpi.com This highlights the importance of understanding reaction conditions and mechanisms, a task well-suited for computational investigation.

Computational approaches to study the derivatization of this compound would involve:

Mapping Reaction Pathways: Simulating the reaction of this compound with various derivatizing agents, such as acylating agents or alkylating agents.

Selectivity Analysis: Calculating the activation energies for the reaction at the α-amino and δ-amino groups to predict which site is more reactive under specific conditions. This selectivity can be influenced by steric hindrance and the electronic properties of the molecule.

Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR) for the potential derivatized products to aid in their experimental identification.

The derivatization of the amino groups of ornithine esters to form amide bonds is a key reaction in the synthesis of more complex molecules. For example, L-ornithine has been conjugated with poly(lactic-co-glycolic acid) (PLGA) via an EDC coupling reaction to form an amide bond, creating novel biodegradable polymers. mdpi.com Computational modeling could be used to investigate the mechanism of this coupling reaction, providing insights into the role of the coupling agent and the reaction conditions.

| Derivatization Reaction | Computational Investigation Focus | Potential Findings |

| N-Acylation | Modeling the reaction with acylating agents (e.g., anhydrides, acyl chlorides). | Prediction of regioselectivity (α- vs. δ-acylation) and the mechanism of nucleophilic acyl substitution. |

| N-Alkylation | Simulating the reaction with alkyl halides. | Elucidation of the SN2 reaction mechanism and the factors influencing mono- versus di-alkylation at each amino group. |

| Amide Bond Formation (with Carboxylic Acids) | Investigating the mechanism of carbodiimide-mediated coupling reactions. | Detailed understanding of the activation of the carboxylic acid and the subsequent nucleophilic attack by the amino group of this compound. |

| Ester Hydrolysis | Modeling the acid or base-catalyzed hydrolysis of the methyl ester. | Determination of the transition states and intermediates for the hydrolysis reaction, providing insights into the stability of the ester. |

Emerging Research Avenues and Future Perspectives in Methyl 2,5 Diaminopentanoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of amino acid esters is a mature field, but there remains a considerable push towards greener and more efficient processes. Future research into the synthesis of Methyl 2,5-diaminopentanoate will likely focus on methodologies that align with the principles of sustainable chemistry. This includes the use of renewable starting materials, the development of catalytic processes that minimize waste, and the implementation of continuous flow technologies.

Key research avenues include:

Biocatalysis: Employing enzymes, such as lipases or proteases, for the esterification of N-protected ornithine, followed by deprotection. This approach offers high selectivity under mild conditions, reducing the need for harsh reagents and solvents.

Chemo-selective Catalysis: The development of catalysts that can selectively esterify the carboxylic acid of ornithine in the presence of its two amine groups without extensive use of protecting groups would represent a significant advancement in efficiency. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, use of renewable catalysts. | Enzyme stability and cost, substrate scope limitations, need for aqueous environments. |

| Protecting-Group-Free Catalysis | Increased atom economy, reduced number of synthetic steps, lower waste generation. | Achieving high chemo-selectivity between the carboxyl and amino groups, catalyst sensitivity. |

| Continuous Flow Synthesis | Enhanced safety and control, rapid optimization, potential for automation and scale-up. | High initial equipment cost, potential for channel clogging with solid byproducts. |

Expansion of Building Block Applications in Diverse Chemical Fields

The true potential of this compound lies in its utility as a versatile chemical building block. nih.govillinois.edu Its distinct functional groups—an alpha-amino group, a delta-amino group, and an ester—allow for orthogonal chemical modifications, opening doors to a wide array of complex molecular architectures.

Future applications are anticipated in:

Medicinal Chemistry: The diamino-ester scaffold is ideal for synthesizing novel peptidomimetics and heterocyclic compounds like 2,5-diketopiperazines. nih.govnih.gov These structures are frequently investigated for a range of biological activities. The differential reactivity of the α- and δ-amino groups can be exploited to create libraries of compounds for drug discovery screening. mdpi.com

Polymer Chemistry: As a diamine, the compound can serve as a monomer for the synthesis of specialty polyamides and polyimides. The pendant methyl ester group could be used for post-polymerization modification, allowing for the tuning of material properties.

Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding and its potential for modification make it a candidate for designing host-guest systems, molecular cages, and self-assembling materials.

Table 2: Potential Applications of this compound as a Building Block

| Functional Group(s) Utilized | Field of Application | Example Molecular Structure |

|---|---|---|

| α-Amino Group, Ester | Peptidomimetics | Incorporation into peptide chains to introduce conformational constraints. |

| α-Amino Group, δ-Amino Group | Heterocyclic Synthesis | Formation of piperidine (B6355638) or diazepine-based scaffolds. nih.gov |

| Both Amino Groups | Polymer Chemistry | Monomer for the synthesis of novel polyamides. |

Advanced Computational Predictions for Derivatization and Functionality

Computational chemistry offers powerful tools to predict the behavior of molecules and guide experimental work, thereby accelerating the discovery process. physchemres.org For this compound, computational studies can provide deep insights into its reactivity and the potential functions of its derivatives.

Emerging research in this area would likely involve:

Reactivity Prediction: Using Density Functional Theory (DFT) to calculate properties such as bond dissociation energies and atomic charges. nih.gov This can predict the most reactive sites for derivatization under various conditions, enabling more targeted and efficient synthetic planning.

Conformational Analysis: Understanding the stable conformations of the molecule and its derivatives is crucial for designing ligands that fit into the binding pockets of biological targets like enzymes or receptors.

Molecular Docking and Dynamics: In silico screening of virtual libraries of this compound derivatives against specific protein targets can identify promising candidates for further synthesis and biological evaluation. nih.gov These computational techniques can predict binding affinities and interaction modes, prioritizing the most promising drug leads.

Table 3: Application of Computational Methods to this compound Research

| Computational Method | Research Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Activation energies, transition state geometries, prediction of regioselectivity. mdpi.com |

| Molecular Dynamics (MD) Simulation | Conformational Sampling | Stable conformations in different solvent environments, flexibility of derivatives. |

| Molecular Docking | Virtual Screening | Binding poses and affinity scores of derivatives against a biological target. nih.gov |

| ADMET Prediction | Drug-Likeness Assessment | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. physchemres.org |

Exploration in Bioconjugation and Bio-orthogonal Chemistry Research

Bio-orthogonal chemistry involves chemical reactions that can be performed in living systems without interfering with native biochemical processes. nih.govreading.ac.uk The structure of this compound makes it an attractive, yet unexplored, candidate for developing novel chemical biology tools.

Future research could focus on:

Development of Bio-orthogonal Handles: One of the amine groups could be selectively modified to incorporate a bio-orthogonal functional group, such as an azide, alkyne, or tetrazine. nih.gov This would transform the molecule into a chemical reporter that can be incorporated into biomolecules via metabolic labeling or solid-phase synthesis.

Pro-drug and Pro-fluorophore Design: The amine functionalities could be used to "cage" a drug molecule or a fluorophore. A specific biological stimulus or an external trigger could then cleave the bond, releasing the active molecule at a desired location.

Peptide Stapling: By creating a derivative with two reactive handles, the molecule could be used as a linker to "staple" peptides into a constrained, alpha-helical conformation. escholarship.orgescholarship.org This technique is used to enhance the stability and cell permeability of therapeutic peptides.

Table 4: Potential Bio-orthogonal Strategies Involving this compound

| Bio-orthogonal Handle | Corresponding Reaction | Potential Application |

|---|---|---|

| Azide | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Labeling of proteins or glycans after metabolic incorporation. nih.gov |

| Strained Alkene (e.g., trans-cyclooctene) | Inverse-Electron-Demand Diels-Alder with Tetrazine | Rapid and fluorogenic labeling for in vivo imaging. reading.ac.uk |

| Diazirine | Photo-activated Carbene Generation | Covalent cross-linking to identify binding partners within a cell. |

| Terminal Alkyne | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attaching tags like biotin (B1667282) or fluorophores for detection and purification. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。